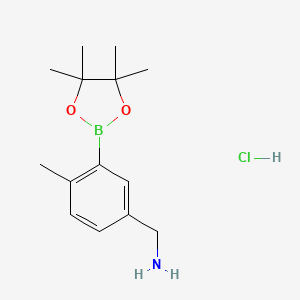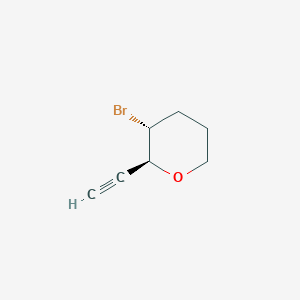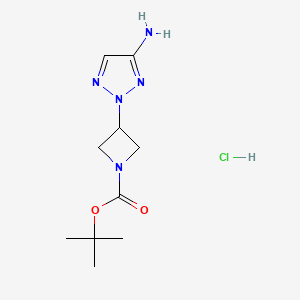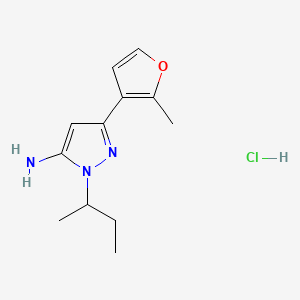
3-Acetamido-6-chloro-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-6-chloro-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of acetamido, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-chloro-2-fluorobenzoic acid typically involves the acylation of 3-amino-6-chloro-2-fluorobenzoic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-6-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzoic acids.
Reduction Reactions: Products include aminobenzoic acids and other reduced derivatives.
Scientific Research Applications
3-Acetamido-6-chloro-2-fluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Acetamido-6-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents can enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzoic acid: Similar in structure but lacks the acetamido group.
2-Chloro-6-fluorobenzoic acid: Another halogenated benzoic acid with different substitution pattern.
3-Acetamido-2-fluorobenzoic acid: Similar but with different positioning of the chloro and fluoro groups.
Uniqueness
3-Acetamido-6-chloro-2-fluorobenzoic acid is unique due to the combination of acetamido, chloro, and fluoro substituents on the benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the acetamido group enhances its potential as a pharmaceutical intermediate, while the chloro and fluoro substituents contribute to its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C9H7ClFNO3 |
|---|---|
Molecular Weight |
231.61 g/mol |
IUPAC Name |
3-acetamido-6-chloro-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7ClFNO3/c1-4(13)12-6-3-2-5(10)7(8(6)11)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
FGLLSPYVMVOKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)



![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)









